Journal Name:Catalysis Science & Technology
Journal ISSN:2044-4753
IF:6.177
Journal Website:http://pubs.rsc.org/en/Journals/JournalIssues/CY#!advancearticles
Year of Origin:0
Publisher:Royal Society of Chemistry (RSC)
Number of Articles Per Year:599
Publishing Cycle:
OA or Not:Not
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01153D
Sulfur poisoning is a ubiquitous challenge in diesel emission control. This study examines the potential for in situ, reactive regeneration of a SOx (x = 2, 3) poisoned, low loading Pt/Al2O3 (0.1 wt%) washcoated monolith, representative of the catalytic oxidation function of the ammonia slip catalyst (ASC). A combination of light-off, temperature-programmed reaction, and DRIFTS experiments are conducted to characterize and understand NH3 regeneration of the poisoned Pt catalyst. Systematic variation in the temperature ramp rate and reactive feed composition (NH3, O2, SO2) for fresh and poisoned catalysts reveals significant deactivation from sulfur exposure as well as the viability of NH3 as a regenerant. DRIFTS measurements show the accumulation of surface ammonium sulfates and bisulfates during exposure to NH3 at 200 째C. During an ensuing temperature ramp mimicking engine warmup, the presence of NH3 serves to regenerate the S-poisoned catalyst in a unique way. A mechanism is proposed that explains the restoration of the poisoned catalytic activity. Al2(SO4)3 formed during SOx exposure is converted to (NH4)2(SO4) in the presence of NH3 and decomposes by 350 째C during a subsequent temperature ramp, releasing NH3 and SO2. During a cofeed of SO2 and NH3 on the fresh catalyst only ammonium sulfate or bisulfate is detected. The findings suggest that NH3 is a formidable reagent to enable conversion of thermodynamically stable aluminum sulfate to less stable ammonium sulfate, offering a potentially practical method for low temperature in situ regeneration of Pt-containing catalysts in the diesel emission control system.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01217D
Direct conversion of methane to valuable chemicals has gained much attention. Besides, silica-supported liquid–metal indium catalysts (In/SiO2) for the direct dehydrogenative conversion of methane (DCM) to higher hydrocarbons with 4% yield and 70% selectivity at 1173 K have been reported. In this work, In catalyst was found to be an excellent catalyst for the DCM reaction and selective formation of ethane and hydrogen without carbon deposition at the lower temperature of 873 K. The catalytic activity of In was strongly depended on supports at 873 K, and the molecular-sieve-3A (MS3A)-support calcined at 1123 K was more effective than the SiO2 support. Selective conversion of methane to ethane and hydrogen proceeded on the In/MS3A catalyst. The role of the MS3A support in the DCM reaction is discussed.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00886J
The recently reported chiral BINOL-derived phosphoryl bis-((trifluoromethyl)sulfonyl)methane (BPTM) is a promising super Brønsted acid for efficient C–C and C–X coupling (X = heteroatom), placing a compelling need for deep understanding of the underlying mechanism and a model of effective stereoinduction to guide the design and optimization of novel catalytic systems. Herein, an in-depth computational investigation is conducted to unravel the mechanisms of BPTM promoted asymmetric allylic amination, which is then compared to that catalyzed by another two chiral BINOL-derived Brønsted acids, N-triflyl phosphoramides (NTPA) and phosphoric acids (CPA). A central functional group (CFG)-controlled asymmetric stereoinduction mechanism is proposed to rationalize the effect of catalyst structural variation on the enantioselectivity, which revealed the role of the CFG [P(C(Tf)2)OH] of BPTM in three aspects: (1) creates beneficial hydrogen-bonding interactions (C–H⋯O, N–H⋯O, and C–H⋯F) in the chiral cavity essential for inducing high enantioselectivities; (2) regulates the orientation of the substrates to induce a more favorable chiral environment than in the cases of NTPA and CPA; (3) improves the electrophilicity of the reaction sites of the substrates and facilitates the initial water elimination step. The distortion–interaction analysis further confirms the governing role of the CFG. The CFG stereoinduction model is applied to explain the origin of enantioselectivity of a three-component coupling reaction, and the more favorable noncovalent interactions (C–H⋯F and C–H⋯π) and chiral environment contributed by the CFG are identified as the most vital beneficial factors to the enantioselectivity. The present study provides insights into the correlation of the CFG of BPTM with high stereoinduction and is expected to inspire future novel design of effective chiral Brønsted catalysts.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01107K
Ethanol is feed-agnostic and is hence currently one of the most preferred renewable resources for manufacturing essential industrial commodities globally. Herein, we present the catalytic aqueous-phase reforming of ethanol employing a series of NNN pincer-ruthenium complexes based on bis(imino)pyridine and 2,6-bis(benzimidazole-2-yl) ligands. These ruthenium complexes have been studied for hydrogen production from ethanol in water in the presence of a base at 120 °C. Among the complexes considered, the best results were obtained using 0.2 mol% of (Cy2NNN)RuCl2(PPh3), which gave a yield of up to 70% of H2 and 73% of acetic acid in 100% selectivity from a mixture of ethanol and water in a 2 : 1 ratio in the presence of 1.5 equivalents of KOtBu. Labelling studies provide key evidence for the involvement of C–H activation in the catalytic ethanol reforming reaction with an average KIE of 5.23. Kinetic studies indicate the first order dependence of rate on the concentration of both the pincer-ruthenium catalyst and ethanol, which also validates the homogeneity of the reaction. HRMS and NMR studies provide conclusive evidence not only for the initiation of the reaction via the release of PPh3 but also for the generation of (Cy2NNN)RuCl(H) species which is likely to be the resting state of the catalytic aqueous ethanol reforming cycle. DFT studies are in agreement with the experiments, and indicate the alcoholysis step (ΔG‡120 = 23.19 kcal mol−1) that results in the release of the first molecule of hydrogen (dehydrogenolysis) along with the concomitant formation of (Cy2NNN)RuCl(H) to be the rate-determining step (RDS). This work promises to open up exciting avenues in the aqueous reforming of feed-agnostic ethanol in the context of production of clean-burning H2 and synthetically versatile acetic acid.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00370A
The dehydrogenation of long-chain alkanes to olefins and alkylaromatics is a challenging endothermic reaction, typically requiring harsh conditions which can lead to low selectivity and coking. More favorable thermodynamics can be achieved by using a hydrogen acceptor, such as ethylene. In this work, the potential of heterogeneous platinum catalysts for the transfer dehydrogenation of long-chain alkanes is investigated, using ethylene as a convenient hydrogen acceptor. Pt/C and Pt–Sn/C catalysts were prepared via a simple polyol method and characterized with CO pulse chemisorption, HAADF-STEM, and EDX measurements. Conversion of ethylene was monitored via gas-phase FTIR, and distribution of liquid products was analyzed via GC-FID, GC-MS, and 1H-NMR. Compared to unpromoted Pt/C, Sn-promoted catalysts show lower initial reaction rates, but better resistance to catalyst deactivation, while increasing selectivity towards alkylaromatics. Both reaction products and ethylene were found to inhibit the reaction significantly. At 250 °C for 22 h, TON up to 28 and 86 mol per mol Pt were obtained for Pt/C and PtSn2/C, respectively, with olefin selectivities of 94% and 53%. The remaining products were mainly unbranched alkylaromatics. These findings show the potential of simple heterogeneous catalysts in alkane transfer dehydrogenation, for the preparation of valuable olefins and alkylaromatics, or as an essential step in various tandem reactions.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01068F
Low-temperature (LT) selective catalytic reduction (SCR) of NOx has been a research hotspot. However, the roles of oxygen vacancies and active oxygen species in the LT SCR process are still unclear. In this study, we categorized surface-active oxygen species into three groups: Ong (capable of oxidizing NH3 into nitrogen gas), Olg (capable of oxidizing NH3 into laughing gas), and Ono (capable of oxidizing NH3 into nitric oxide). Accordingly, the influence of Pb and K doping on the active oxygen species of α-MnO2 and its LT SCR performance were investigated. The results demonstrate that K doping reduces the generation of Ono while enhancing the production of Ong and Olg. In contrast, Pb doping inhibits the formation of Ong species and decreases the temperature threshold for Ono species generation. Thus, K doping facilitated the SCR performance, while Pb doping improved the NH3 oxidation and reduced the NOx conversion. DFT calculations revealed that K incorporated in the tunnels of MnO2 facilitated NH3 adsorption and reduced the energy barrier for activation, while Pb doping inhibited NH3 adsorption and increased the energy barrier for NH3 activation. The findings provide valuable insight into the roles of active oxygen species and oxygen vacancies in the low-temperature SCR process.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01379K
In this study, novel catalytic carbonylation of thiophenes and furans was successfully achieved by using a catalytic amount of Pd(OAc)2 (min. 1 mol%). The catalyst showed excellent catalytic performance under CO/CO2-binary conditions, and the use of p-benzoquinone (p-BQ) as a stoichiometric oxidant for the regeneration of high-valent palladium catalysts active for C–H bond activation of heteroaromatics successfully led to the corresponding carboxylic acids in up to quantitative yields. Conventional palladium-promoted direct carbonylation of heteroaromatics was difficult to conduct as a catalytic reaction due to the thermal decomposition of palladium active species. In sharp contrast, we found for the first time that the thermal decomposition of the catalyst could be suppressed by using a CO/CO2-binary system; thus, highly efficient conversion of thiophenes and furans to the corresponding carboxylic acids has been attained with only 1 mol% catalyst loading. In the catalytic reactions, CO is the carbonyl source. The control experiments clearly showed that pressurized CO2 suppresses the thermal decomposition of the active palladium species to inactive palladium black and improves the durability of the catalyst under reaction conditions. The direct and catalytic carbonylation via C–H bond activation has been considered one of the most challenging reactions; therefore, the method established in this study will lead to a novel, practical, and versatile transformation based on direct carbonylation.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00893B
CO2 electrocatalytic reduction (CO2ER) is an excellent way for synthesizing value-added products and achieving carbon neutrality. While C2+ products, such as C2H4, C2H5OH, etc., have higher energy densities and are more valuable than C1 products, their synthesis is more challenging. In the present work, a series of easily prepared lanthanide neodymium-doped CuOx catalysts (denoted as CuaNdOx, a = 0.2, 0.5, 1, 2, and 5) were developed and applied in CO2ER to produce C2H4. In an H-type cell, the Cu2NdOx catalyst with a Co/Nd molar ratio of 2/1 demonstrated the best catalytic performance with a high FEC2H4 of 54.4% and a current density of 28.4 mA cm−2 at −1.19 V (vs. RHE) in 0.5 M KCl electrolyte. Characterization results showed that the introduction of neodymium could effectively stabilize the Cu(I) species and enhance CO2 adsorption on the catalyst. In situ Raman spectra and DFT calculation confirmed that the Nd sites favor the adsorption and activation of CO2, while the Cu sites are responsible for reducing CO2 to *COOH and *CO. The formed *CO was then coupled to ethylene, further improving the Faradaic efficiency of ethylene (FEC2H4). It is noteworthy that this is the first instance of using lanthanide neodymium as a promoter in Cu-based material catalyzed CO2ER. The present work not only provides efficient Cu–Nd bimetallic catalysts for CO2ER to ethylene but also opens up a new avenue of utilizing Nd-based lanthanide metals in catalysis.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01308A
Dual metal atom catalysts with nitrogen coordination are emerging as promising materials that can be substituted for platinum group-based catalysts employed for the oxygen electroreduction reaction. Proper introduction of nanoparticles (NPs) in the presence of single atoms (SAs) to construct binuclear or multinuclear sites is conducive to tailoring the electronic configuration and further realizing moderate binding strength between catalytic sites and O-containing intermediates. In this work, a versatile route for synthesizing FeCu–N4 sites with doping of small Fe and Cu bimetal nanoparticles co-encapsulated in nitrogen-doped porous carbon nanosheets (FeCuSNP@FeCuSA/NC) is provided for use as a bifunctional cathode catalyst in a zinc–air battery (ZAB). The experimental data and theoretical analysis indicate that the small Fe/Cu nanoparticles and FeCu SAs synergistically act to accelerate oxygen reduction reaction and oxygen evolution reaction activity under alkaline conditions. As a result, the obtained FeCuSNP@FeCuSA/NC displayed competitive half-wave potential (E1/2 = 0.883 V vs. RHE) that is 36 and 15 mV higher than that of its FeSNP@FeSA/NC and CuSNP@CuSA/NC counterparts, respectively. In addition, the FeCuSNP@FeCuSA/NC-based ZAB exhibited a high specific discharge capacity of 808.8 mAh g−1, maximum power density of 187.3 mW cm−2 at 325.8 mA cm−2, and excellent cycling stability at 10 mA cm−2 (180 h).
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01249B
Based on the large visible light absorption coefficient and tunable band gap of MAPbBr3, weakening the strong photogenerated carrier recombination tendency to exploit the CO2 reduction potential is a worthy research topic. The built-in polarized electric field induced by the piezoelectric effect can guide the directional movement of charged particles, which is considered to be an effective driving force for the separation of electron–hole pairs. In this work, a MAPbBr3/BiFeO3 Z-scheme heterojunction was prepared by a simple mechanical synthesis method, which showed an enhanced CO2 reduction performance where the optimal sample (MB1) achieved yields of 8.4 μmol g−1 (CH4) and 3.7 μmol g−1 (CO) under light alone as well as 4.1 μmol g−1 (CH4) and 1.7 μmol g−1 (CO) under ultrasound alone, thanks to the improved separation rate of photogenerated carriers due to the construction of the MAPbBr3/BiFeO3 Z-scheme heterojunction. Moreover, MB1 had a CH4 yield of 34.9 μmol g−1 and a CO yield of 15.1 μmol g−1 under the dual energy drive system of illumination and piezoelectricity, which are 6.7 and 5.6 times higher than the original MAPbBr3, respectively.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01292A
An asymmetric synthesis of rasagiline (Azilect), an anti Parkinson's therapeutic, was developed employing an earth-abundant metal catalyst in a bio-based solvent. The asymmetric hydrogenation of the indanone-derived enamide was performed using [Co(OTf)2]/(S,S)-PhBPE as the precatalyst as the key step for enantioselection. The effect on enantio-induction in structurally different indenyl acetamides was also examined. Rasagiline was synthesized in 70% overall yield and 98% ee. Based on the experimental results, including isotope labelling and EPR studies, we propose the involvement of a redox active Co(0)/Co(II) cycle in the asymmetric hydrogenation pathway.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01383A
A comparison of catalytic activity of a series of ruthenium(II)-NNC pincer type complexes bearing unsymmetrical pincer ligands NNRCR′ (R = Me, OMe and R′ = H, Me) with protic-NHC (R′ = H; 1–4) and classical NHC (R′ = Me; 5–7) in transfer hydrogenation of ketones is reported. The new Ru-NNC complexes (3–7) have been characterized by multinuclear NMR, and HRMS, and structures of 3 and 6 have been determined using single crystal X-ray diffraction technique. Complexes 1–7 are assessed as catalysts for the transformation of various ketones to their corresponding alcohols. Notably, under optimized conditions, maximum TON values up to 9900 and TOF 550 h−1 were achieved using protic-NHC complexes 1 and 3. Control experiments with CuI as a phosphine scavenger or with excess PPh3 revealed that the phosphine dissociation enhanced the catalytic activity. The slightly high catalytic activity of 1 and 3 in the presence of catalytic amounts of strong bases is attributed to the deprotonation of NH functionality that facilitates phosphine dissociation. Mechanistic investigations using mass and NMR analyses reveal that complexes 1 and 3 are converted to their anionic-NHC forms 1′ and 3′, respectively, and remain deprotonated during the catalytic cycle. NMR tube experiments with 1 and 1′ support that the 2-propanol failed to protonate the anionic NHC complex 1′ under catalytic conditions. Computational studies using DFT are carried out to investigate the differences between the protic-, anionic-, and classical-NHC forms in the TH of ketones. DFT studies reveal that the TH catalysis using these complexes follows an inner-sphere mechanism as the protonation of anionic-NHC required for an outer-sphere mechanism involves a high energy transition state. The proposed mechanism, based on experimental and theoretical studies, suggests that phosphine dissociation is the rate-determining step (RDS), and the anionic-NHC complex was slightly more active than other complexes due to the comparatively smaller dissociation energy required for phosphine dissociation.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY00689A
Efficient production of hydrogen peroxide (H2O2) from oxygen (O2) is an important research topic in chemistry. Au nanoparticles loaded on n-type semiconducting metal oxides by the deposition precipitation (DP) method (Au/n-MOs) are known to possess catalytic activity for two electron-oxygen reduction reaction. In this study, zirconia-supported Au nanoparticles (NPs) were prepared by the usual DP method (Au/ZrO2-DP) and a modified DP method with a pre-step of long-term stirring of ZrO2 NPs in HAuCl4 solution (Au/ZrO2-MDP). Regardless of the insulating character of ZrO2, Au/ZrO2-MDP stably yields H2O2 from O2 and HCOOH at 25 °C with a turnover frequency (TOF) of 1.0 × 102 h−1 and selectivity of 97%. The TOF is much larger than the values of Au/ZrO2-DP and various Au/n-MOs. Spectroscopic measurements indicated that the unexpectedly high catalytic activity of Au/ZrO2-MDP can be induced by effective introduction of O-vacancies to the ZrO2 surface.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01209C
Constructing efficient nanocatalysts for the oxygen reduction reaction (ORR) is crucial for the widespread application of metal–air batteries. Herein, we construct carbon-guarded cobalt-based nanospheres composed of metal nanoparticles encased in a nitrogen doped carbon shell (M@NC NPs, where M stands for metal or alloy) through a bifunctional gas phase heat treatment technique. Compared to monometallic and polymetallic nanospheres, bimetallic nanospheres of Ni/Co@NC NPs exhibit enhanced ORR activity, even comparable to that of the commercial Pt/C catalyst, and have robust catalytic stability. In situ Raman spectra analysis during the ORR electrocatalysis reveals a strong interaction between the carbon shell of Ni/Co@NC NPs and the ORR intermediates. Moreover, Ni/Co@NC NPs show superior catalytic capability compared to Pt/C in a battery system, resulting in improved discharging performance in a home-made zinc–air battery, this includes higher peak power density (185.5 mW cm−2), better rate performance, and larger discharging capacity (817 mA h gZn−1). These impressive catalytic performances are attributed to the three-dimensional structure that contains carbon-guarded Ni/Co alloy nanoparticles, the partially graphitized nitrogen-doped carbon shell that is dispersed with Ni/Co active moieties, and the electronic effect of the Ni/Co alloy on the carbon shell. This work provides a general strategy for synthesizing durable carbon-guarded and metal-diversified nanosphere electrocatalysts for efficient energy conversion.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01144E
Ruthenium oxide (RuO2) electrocatalysts possessing high activity and stability are needed to sustain the oxygen evolution reaction (OER) under harsh anodic conditions in acidic water electrolysis systems. Herein, we report the activity and stability of RuO2 particles coated on a Ti-fibre felt substrate. Amorphous RuO2 particles of low crystallinity have large electrochemically active surface areas (ECSAs) and high OER activity, but are unstable during the OER in 0.1 M H2SO4. However, complete thermal decomposition of a RuCl3 precursor solution at temperatures above 250 °C yields RuO2 particles with enhanced crystallinity and greater resistance to dissolution under anodic conditions in H2SO4. An optimum calcination temperature of 350 °C produces RuO2 nanoparticles on a Ti-felt with balanced ECSAs and high crystallinity, while simultaneously achieving high OER activity and enhanced stability. The optimized nanocrystalline RuO2/Ti-felt(350) electrocatalyst was stable throughout 48 h of operation at 50 mA cm−2 at pH 1.0 and delivered a stability number greater than 1 × 105, which is comparable to the value provided by more costly IrO2 electrocatalysts.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01075A
To reduce the dependence on fossil energy, the use of photocatalytic technology value-added conversion of biomass platform molecules has been widely studied. Photocatalytic materials with high photogenerated carrier separation and migration efficiency are key to realizing the molecular value-added conversion of biomass platforms. In this study, a simple and effective method prepared the 2D–3D heterojunction structure of black phosphorus/CdIn2S4 for biomass value-added conversion. The use of this catalyst for the photocatalytic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran gave excellent performance under ambient conditions without any additives. Compared with pure CdIn2S4, the black phosphorus/CdIn2S4 heterojunction has higher photocatalytic selective oxidation activity. The photocatalytic mechanism of S-type heterojunctions with high photogenerated carrier separation and migration efficiency is proposed based on the relevant characterization and DFT simulations. Through a capture agent experiment and electron paramagnetic resonance (EPR) spectroscopy, the main intermediates in the reaction were determined to be holes (h+) and the superoxide radical (˙O2−), and the reaction pathway of HMF photocatalytic conversion to DFF was further determined. This paper provides new ideas for S-type heterostructure construction and photocatalytic conversion of biomass platform molecules.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01211E
Tailoring the electronic structure of the active sites for heterogeneous catalysts is vital to enhance their catalytic performance in various reactions. In this study, plasmonic Co/Cu with different morphologies, including cube, truncated octahedron, sphere, and dodecahedron, were synthesized to explore the impact of the exposed crystal facets on the electronic structure and the charge transfer in photocatalytic hydrogen generation from aqueous ammonia borane (NH3BH3). The results show that the Cu supports with localized surface plasmon resonance (LSPR) could capture visible light. The generated electrons from the Cu supports could be effectively transferred from Cu to Co and could then participate in the hydrogen generation reaction. Among these four Co/Cu catalysts with different morphologies, Co nanoparticles immobilized by Cu cubes with exposed (111) and (200) facets exhibited the highest photocatalytic activity with a total turnover frequency value of 176.5 min−1 at room temperature, which was mainly because the intersection site between the (111) and (200) facets could promote electron transfer from Cu to Co, thus resulting in synergistic electron enrichment on the Co active sites. This study presents an important paradigm for optimizing the electronic structure and enhancing the catalytic performance.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01377D
Nanoscale iron oxide materials hold significant practical significance due to their stability, low cost, low toxicity, and favorable photophysical properties. In this study, we have utilized volatile Fe-based MOFs to synthesize Fe2O3 nanorods in situ in ambient air at room temperature. The findings demonstrate the successful synthesis of Fe2O3 nanorods through a simple method. In addition, under visible light irradiation (λ > 420 nm), the prepared Fe2O3 possesses a high photocurrent density up to 0.11 mA cm−2 and exhibits an excellent visible-light-driven oxygen evolution activity of 55.2 μmol g−1 h−1. These results suggest the potential of a catalytic system capable of converting solar light into oxygen over an extended period, using only abundant elements found on Earth. This general approach may illuminate a new pathway for the mass production of MOF-derived materials in the field of catalysis.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01394D
The trifluoromethylthioether (SCF3) moiety represents a privileged functionality in pharmaceuticals and agrochemistry, however the synthesis and application of alkenyl-SCF3 compounds remain comparatively nascent. Herein, we demonstrate a nickel (Ni)-catalyzed, photoredox-based approach for the trifluoromethylthiolation of alkenyl iodides to access diverse and biologically relevant alkenyl-SCF3 compounds under mild and air-tolerant conditions. The developed methodology tolerates a broad range of substituted (hetero)aromatic and aliphatic alkenyl iodides, exhibiting general Z selectivity arising from an in situ photoisomerization mechanism. This process was readily extended to a generalized thiolation protocol through the utilization of diverse, medicinally relevant thiols to provide unique alkenyl sulfide products. The utility of the products was demonstrated by post-functionalization, providing enhanced degrees of molecular complexity in the products.
Catalysis Science & Technology ( IF 6.177 ) Pub Date : , DOI: 10.1039/D3CY01203D
To suppress the undesired reaction of hydroxyl radicals with Cl−, we here aggregate contaminant molecules near a photocatalyst to promote target collision by strengthening electrostatic interaction. This strategy realized by electronic doping can also promote the hydrolysis of hydrated cations to facilitate electron transfer to the solution. These merits synergistically improve the photocatalytic mineralization of recalcitrant contaminants in saline wastewater.
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SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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化学2区 | CHEMISTRY, PHYSICAL 物理化学3区 | Not | Not |
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Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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6.10 | 63 | Science Citation Index Expanded | Not |
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